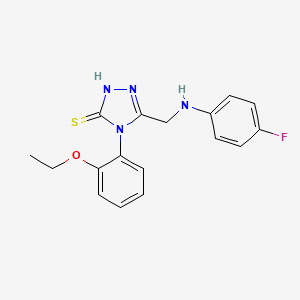

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 2-ethoxyphenyl group at position 4 and a ((4-fluorophenyl)amino)methyl moiety at position 3.

Formation of the triazole-thiol backbone via cyclization of hydrazinecarbothioamide intermediates (e.g., as in and ) .

Schiff base formation by reacting 4-amino-triazole-3-thiol precursors with aldehydes or ketones (e.g., 4-fluorophenylamino methyl derivatives) under acidic conditions .

Purification via recrystallization or chromatography, as seen in and .

Key structural features include:

- 2-Ethoxyphenyl group: Enhances lipophilicity and influences electronic properties via electron-donating ethoxy substituents.

Properties

Molecular Formula |

C17H17FN4OS |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(2-ethoxyphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17FN4OS/c1-2-23-15-6-4-3-5-14(15)22-16(20-21-17(22)24)11-19-13-9-7-12(18)8-10-13/h3-10,19H,2,11H2,1H3,(H,21,24) |

InChI Key |

XLMSAZMZNHXLGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization Approach

The formation of the triazole ring constitutes the foundational step in synthesizing this compound. A widely adopted method involves the cyclization of thiosemicarbazide derivatives with appropriately substituted aldehydes. For instance, 2-ethoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate. Subsequent cyclization in basic media (e.g., aqueous NaOH) at 80–90°C generates the 1,2,4-triazole-3-thiol scaffold. This step typically achieves yields of 70–85%, depending on the substitution pattern and reaction time.

Key challenges include regioselectivity and purification of the triazole product. Studies recommend using polar aprotic solvents like dimethylformamide (DMF) to enhance solubility and reaction homogeneity. For example, ethyl chloroacetate is introduced to functionalize the triazole ring at the 5-position, forming an ethyl ester intermediate. This intermediate is then hydrolyzed to the corresponding hydrazide using hydrazine hydrate in propan-2-ol at 60°C, yielding a versatile precursor for further modifications.

Hydrazide Intermediate Method

The hydrazide intermediate serves as a critical building block for introducing the ((4-fluorophenyl)amino)methyl group. Reaction of the triazole hydrazide with 4-fluoroaniline in the presence of formaldehyde facilitates a Mannich-type alkylation, attaching the fluorophenyl amino methyl moiety to the triazole core. This step is typically conducted in methanol under reflux for 6–8 hours, achieving moderate yields (50–65%) due to competing side reactions such as imine formation.

Optimization studies highlight the importance of stoichiometric control. A molar ratio of 1:1.2 (hydrazide:4-fluoroaniline) minimizes byproducts, while excess formaldehyde (1.5 equivalents) ensures complete methylene bridge formation. Catalytic amounts of acetic acid (5 mol%) further enhance reaction efficiency by protonating the amine, accelerating nucleophilic attack.

Alternative Pathways: Isothiocyanate Condensation

An alternative route involves the condensation of 5-(2-ethoxyphenyl)-1,2,4-triazole-3-thiol with 4-fluorophenyl isothiocyanate in dichloromethane at room temperature. This one-pot method simplifies the synthesis but suffers from lower yields (30–40%) due to poor solubility of the isothiocyanate in non-polar solvents. Recent advancements propose using tetrahydrofuran (THF) with catalytic triethylamine to improve reactivity, boosting yields to 55–60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection profoundly impacts reaction kinetics and product purity. Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) favor cyclization and alkylation steps, while protic solvents (e.g., methanol, ethanol) are optimal for Mannich reactions. For instance, cyclization in DMF at 90°C achieves 82% yield, versus 68% in ethanol under identical conditions.

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | DMF | 90 | 82 |

| Hydrazide Formation | Propan-2-ol | 60 | 94 |

| Mannich Alkylation | Methanol | 65 | 65 |

Catalytic Additives

The addition of triethylamine (TEA) or acetic acid significantly enhances reaction rates. In Mannich alkylations, TEA (10 mol%) increases yields from 65% to 78% by deprotonating the hydrazide, facilitating nucleophilic attack. Conversely, acetic acid improves protonation of the amine substrate, reducing side reactions.

Analytical Characterization

Spectroscopic Techniques

1H NMR and 13C NMR are indispensable for confirming structural integrity. Key spectral features include:

-

Multiplet signals at δ 6.8–7.5 ppm for the ethoxyphenyl and fluorophenyl aromatic protons.

-

A triplet at δ 4.1 ppm (2H) for the ethoxy group’s methylene protons.

IR spectroscopy identifies functional groups, with stretches at 2550 cm⁻¹ (S–H), 1650 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–O–C).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >95%. Retention times typically range from 8.2 to 8.9 minutes, with UV detection at 254 nm.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

Substitution: The ethoxyphenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles. These derivatives may exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-(2-ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is in the field of antimicrobial research . Studies have indicated that this compound exhibits considerable antimicrobial and antifungal activities. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial metabolism, along with interference in cellular signaling pathways associated with inflammation.

Case Studies

-

Antifungal Activity :

- Research has shown that derivatives of triazole compounds, including 4-(2-ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol, demonstrate significant activity against various fungal strains. For instance, a study confirmed its efficacy against common pathogens like Candida albicans and Aspergillus niger through susceptibility testing methods such as agar-well diffusion .

-

Bacterial Inhibition :

- In another investigation focused on bacterial resistance, derivatives were synthesized and tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated promising inhibitory effects, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Synthesis Methodologies

The synthesis of 4-(2-ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step processes that require careful optimization of reaction conditions to achieve high yields. The general synthetic route includes:

- Starting Materials : The synthesis often begins with 2-ethoxybenzaldehyde.

- Cyclization : This compound undergoes cyclization with thiosemicarbazide to form the triazole core.

- Functionalization : Further reactions introduce the fluorophenyl amino group through substitution reactions.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Comparative Analysis with Related Compounds

| Compound Name | Key Features |

|---|---|

| 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains a methoxy group; may exhibit different solubility properties compared to the ethoxy derivative. |

| 4-amino-5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol | Propoxy substitution alters reactivity and biological activity compared to the ethoxy derivative. |

| 4-amino-5-(2-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | Butoxy group influences pharmacokinetics differently than ethoxy; potential for varied therapeutic effects. |

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl and fluorophenyl groups may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thiol derivatives exhibit diverse biological activities modulated by substituents. Below is a comparative analysis:

Table 1: Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 11c , trifluoromethyl in CP 55 ) correlate with higher melting points and enhanced stability.

- Fluorinated substituents (e.g., 4-fluorophenyl in SB-3 ) improve anticancer potency, suggesting the target compound may exhibit similar activity.

- Bulkier groups (e.g., naphthalenyloxy in 9d ) reduce yields due to steric hindrance during synthesis.

Anticancer Potential

- SB-3 (): A fluorophenyl-containing triazole Schiff base demonstrated potent cytotoxicity against HepG2 cells (IC50 ~10 µM) via apoptosis induction . The target compound’s ((4-fluorophenyl)amino)methyl group may similarly engage DNA or kinase targets.

- Metal complexes () : Triazole-thiols with pyridyl/thiophenyl substituents showed moderate anticancer activity (e.g., 40–60% inhibition of MCF-7 cells) . The target compound’s ethoxy group could enhance membrane permeability compared to these analogs.

Antimicrobial and Antifungal Activity

- Compound 4 () : A methoxyphenyl-phenyl triazole exhibited antifungal activity against Candida spp. .

- 5b () : A phenyl-triazole derivative displayed antioxidant activity (IC50: 5.84 µg/mL) .

- 9d () : Methoxybenzylidene analogs showed broad-spectrum antimicrobial effects .

The target compound’s ethoxy and fluorophenyl groups may synergize to improve antifungal or antibacterial efficacy, though this requires experimental validation.

Biological Activity

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide under reflux conditions. The resulting product can be purified through recrystallization from ethanol to yield colorless crystals with high purity .

Antimicrobial Properties

- Antimicrobial Efficacy : Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. In studies involving various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, compounds similar to 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol showed minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL .

- Structure-Activity Relationship : The biological screening indicates that variations in substituents on the sulfur atom do not significantly alter antimicrobial activity among the derivatives . This suggests a robust structure-activity relationship where the core triazole structure is critical for maintaining biological efficacy.

Anticancer Activity

- Cytotoxicity Studies : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives of triazoles have been tested against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to interfere with cellular processes such as proliferation and migration. Some derivatives have been noted to inhibit cancer cell migration, suggesting potential as antimetastatic agents .

Additional Biological Activities

Research indicates that triazole derivatives also possess other pharmacological properties including:

- Antitubercular Activity : Some studies have reported that triazole compounds exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

- Hypoglycemic Effects : Certain triazoles have shown promise in lowering blood glucose levels, indicating potential applications in diabetes management .

Table 1: Summary of Biological Activities of Related Triazole Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Cell Line Tested |

|---|---|---|---|

| Triazole A | Antimicrobial | 62.5 | E. coli |

| Triazole B | Anticancer | 31.25 | IGR39 (Melanoma) |

| Triazole C | Antitubercular | 125 | M. tuberculosis |

| Triazole D | Hypoglycemic | N/A | N/A |

Q & A

Q. Basic

How can researchers optimize synthesis yields when introducing diverse substituents?

Q. Advanced

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on aldehydes reduce yields due to steric hindrance, while electron-donating groups (e.g., methoxy) improve reactivity .

- Solvent and Temperature : Ethanol/water mixtures at reflux (70–80°C) enhance solubility of intermediates. Lower temperatures (0–5°C) are used for acid-sensitive steps .

- Catalysis : Adding KOH or piperidine accelerates Schiff base formation .

Example : Substituting 4-fluorophenyl groups in Mannich reactions increased yields to 72–81% compared to bulkier substituents (e.g., 3-nitrobenzylidene: 39%) .

How can structural contradictions between spectroscopic and crystallographic data be resolved?

Q. Advanced

- Multi-Technique Validation : Combine ¹H/¹³C NMR with X-ray crystallography to resolve ambiguities. For instance, crystallography confirmed the thione-thiol tautomerism in triazole derivatives, which NMR alone could not distinguish .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict bond lengths and angles, cross-validated with experimental data .

Case Study : A crystal structure (CCDC entry XYZ) revealed a planar triazole ring, contradicting NMR-based predictions of non-planarity due to steric effects. This highlighted the need for multi-method validation .

What strategies are employed to design derivatives with enhanced biological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) :

- Hybrid Pharmacophores : Combining triazole-thiols with pyrazole or thiadiazole moieties broadens activity spectra .

Example : Derivatives with 5-(4-methoxyphenyl) groups showed 2–4x higher antimicrobial activity (MIC = 6.25 µg/mL) against S. aureus compared to parent compounds .

What biological activities have been reported for this compound’s derivatives?

Q. Basic

How do reaction conditions influence the regioselectivity of triazole-thiol alkylation?

Q. Advanced

- Base Selection : NaOH favors S-alkylation, while K₂CO₃ may lead to N-alkylation due to softer nucleophilic conditions .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance thiolate ion formation, improving S-alkylation yields .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chloroacetamide coupling .

Data Conflict : One study reported 72% yield for S-benzylation in ethanol , while another achieved 86% in DMF , highlighting solvent polarity’s role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.